molecular formula C23H18FN3O2 B2835426 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol CAS No. 877795-66-9

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol

Cat. No.: B2835426
CAS No.: 877795-66-9
M. Wt: 387.414
InChI Key: ULXUKVNYDFMIMK-UHFFFAOYSA-N
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Description

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an amino group, a phenyl group, and a fluorophenylmethoxy group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Fluorophenylmethoxy Group: The fluorophenylmethoxy group is attached through an etherification reaction using a fluorophenylmethanol derivative and a suitable base.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The amino group and the phenolic hydroxyl group can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or alkylating agents like methyl iodide (CH₃I) are commonly employed.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-chlorophenyl)methoxy]phenol
  • 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-bromophenyl)methoxy]phenol
  • 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol

Comparison:

  • Uniqueness: The presence of the fluorophenylmethoxy group in 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions.
  • Chemical Properties: Compared to its analogs with different substituents (chlorine, bromine, methyl), the fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c24-20-9-5-4-8-16(20)14-29-17-10-11-18(21(28)12-17)22-19(13-26-23(25)27-22)15-6-2-1-3-7-15/h1-13,28H,14H2,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXUKVNYDFMIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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